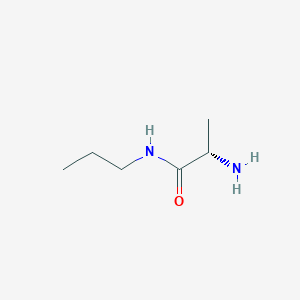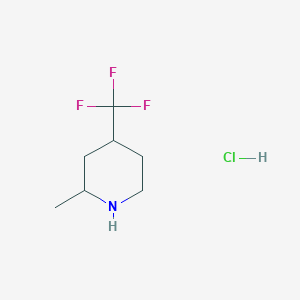
Propanamide, 2-amino-N-propyl-, (S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-amino-N-propylpropanamide is an organic compound with a specific stereochemistry, characterized by the presence of an amino group and a propylpropanamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-N-propylpropanamide typically involves the use of chiral starting materials to ensure the correct stereochemistry. One common method involves the reaction of a chiral amine with a suitable acylating agent under controlled conditions to form the desired amide. The reaction conditions often include the use of solvents such as methanol or ethanol and may require the presence of catalysts to enhance the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of (2S)-2-amino-N-propylpropanamide may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, high-throughput screening methods, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-2-amino-N-propylpropanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitroso compounds.
Reduction: The amide group can be reduced to form amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as halides or alkoxides for substitution reactions. The reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes the use of catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield oximes, while reduction of the amide group can produce primary or secondary amines.
Applications De Recherche Scientifique
(2S)-2-amino-N-propylpropanamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential role in biochemical pathways and as a ligand for studying enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism by which (2S)-2-amino-N-propylpropanamide exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism of action depends on the specific context in which the compound is used and the nature of the molecular targets involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to (2S)-2-amino-N-propylpropanamide include:
- (2S)-2-amino-3-phenylpropane-1,1-diol
- (1R,2S)-2-Phenylcyclopropanaminium
Uniqueness
What sets (2S)-2-amino-N-propylpropanamide apart from these similar compounds is its specific stereochemistry and the presence of the propylpropanamide moiety. This unique structure confers distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
62072-60-0 |
|---|---|
Formule moléculaire |
C6H14N2O |
Poids moléculaire |
130.19 g/mol |
Nom IUPAC |
(2S)-2-amino-N-propylpropanamide |
InChI |
InChI=1S/C6H14N2O/c1-3-4-8-6(9)5(2)7/h5H,3-4,7H2,1-2H3,(H,8,9)/t5-/m0/s1 |
Clé InChI |
ZTZLBRIYZPKLSX-YFKPBYRVSA-N |
SMILES isomérique |
CCCNC(=O)[C@H](C)N |
SMILES canonique |
CCCNC(=O)C(C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-(Methylsulfonyl)-N-[(phenylmethoxy)carbonyl]-L-alanine](/img/structure/B13564082.png)


![4-[4-(Dimethylamino)phenyl]butan-2-one](/img/structure/B13564102.png)


![1-[(1E)-1-Hexenyl]cyclohexanol](/img/structure/B13564115.png)
![-azido-4-[(fluorosulfonyl)oxy]-, (S)-Benzenepropanoic acid](/img/structure/B13564125.png)

![9-(Ethylimino)-1-oxa-9lambda6-thia-4-azaspiro[5.5]undecan-9-one](/img/structure/B13564153.png)

